

A Comparative Spectroscopic Analysis of Synthetic versus Commercial 3-Hydroxytetrahydrofuran

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Compound of Interest

Compound Name: *3-Hydroxytetrahydrofuran*

Cat. No.: *B147095*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for synthetically prepared **3-Hydroxytetrahydrofuran** against commercially available sources. By presenting key analytical data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) in a comparative format, this document serves as a valuable resource for researchers to verify the identity and purity of their synthesized compound against a commercial standard. Detailed experimental protocols for both a common synthetic route and the analytical techniques are provided to support experimental reproducibility.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Hydroxytetrahydrofuran**. The data for the commercial product is compiled from various reputable chemical suppliers and spectral databases. The synthetic data represents the expected values for **3-Hydroxytetrahydrofuran** prepared via the acid-catalyzed cyclization of 1,2,4-butanetriol, which should align with the commercial product if the synthesis is successful.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.46	m	1H	H-3
~3.95 - 3.71	m	4H	H-2, H-5
~2.05 - 1.90	m	2H	H-4
Variable	br s	1H	-OH

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~71.0	C-3
~67.5	C-2, C-5
~35.0	C-4

FT-IR Spectroscopy Data

Sample Preparation: Liquid Film

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch
~2950 - 2850	Strong	C-H Stretch
~1060	Strong	C-O Stretch

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
88	Moderate	$[M]^+$
58	High	$[C_3H_6O]^+$
57	High	$[C_3H_5O]^+$
31	High	$[CH_3O]^+$

Experimental Protocols

Synthesis of 3-Hydroxytetrahydrofuran via Cyclization of 1,2,4-Butanetriol

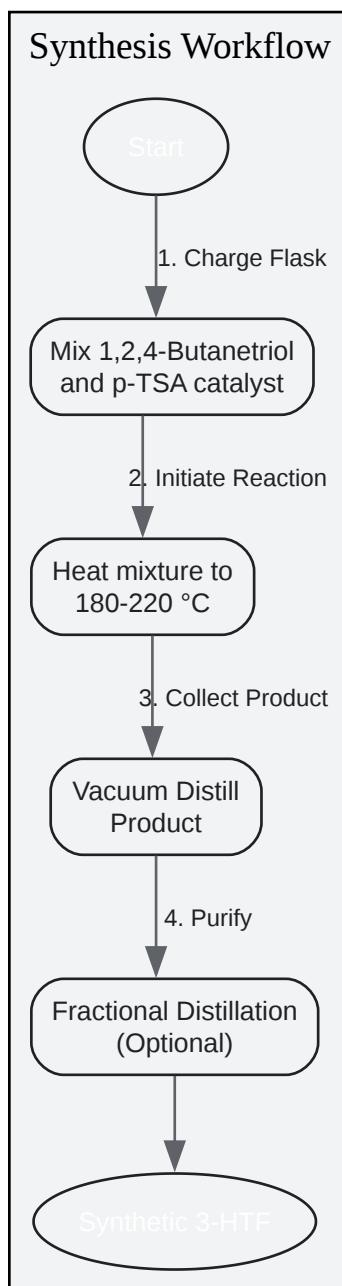
This procedure is adapted from a well-established method.[\[1\]](#)

Materials:

- 1,2,4-Butanetriol (1 mole)
- p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 1 g)
- Boiling chips

Procedure:

- A 500-mL round-bottom flask is charged with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate.
- A few boiling chips are added to the flask.
- The flask is equipped with a distillation apparatus suitable for vacuum distillation.
- The mixture is heated in an oil bath maintained at 180-220 °C.
- The product, **3-hydroxytetrahydrofuran**, is collected by vacuum distillation.
- The collected distillate can be further purified by fractional distillation.



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Synthetic Workflow for **3-Hydroxytetrahydrofuran**

Spectroscopic Analysis Protocols

The following are general procedures for obtaining the spectroscopic data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the **3-hydroxytetrahydrofuran** sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) within an NMR tube.
- ^1H NMR Acquisition: The spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.
- ^{13}C NMR Acquisition: The spectrum is acquired on the same instrument at 100 MHz. A proton-decoupled pulse program is used with a 30° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
- Data Processing: The free induction decay (FID) is processed with a Fourier transform. The spectra are phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

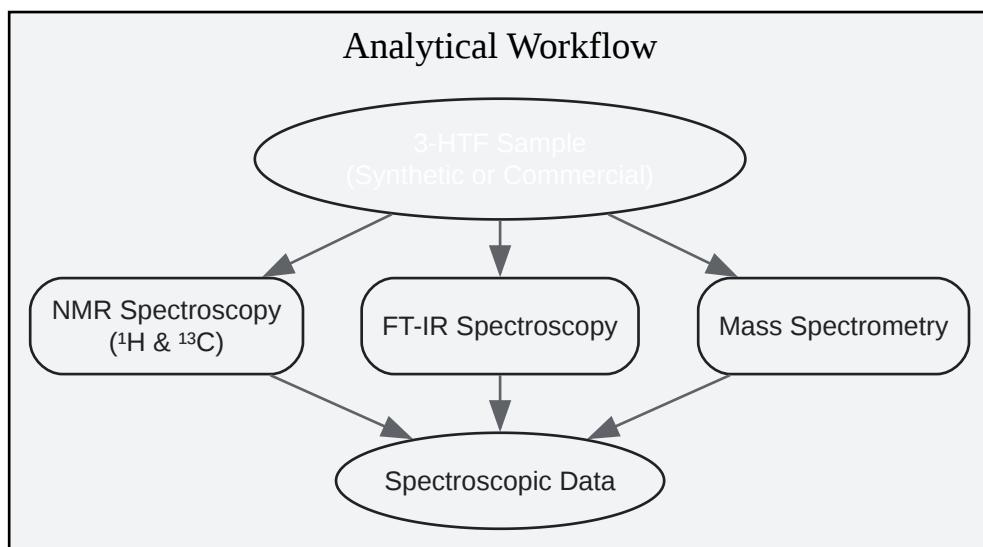
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A drop of neat **3-hydroxytetrahydrofuran** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} . An average of 16 or 32 scans is common to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatography (GC) inlet for volatile compounds like **3-hydroxytetrahydrofuran**.
- Ionization: Electron Ionization (EI) is used with a standard electron energy of 70 eV.
- Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge

ratio (m/z).



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General Analytical Workflow for Spectroscopic Characterization

Conclusion

The spectroscopic data for **3-Hydroxytetrahydrofuran** obtained from a reliable synthetic procedure is expected to be identical to that of a high-purity commercial sample. Minor variations in peak positions or the presence of impurity signals in the synthetic sample would indicate incomplete reaction or purification. This guide provides the necessary data and protocols for researchers to confidently synthesize and characterize **3-Hydroxytetrahydrofuran**, ensuring its suitability for further applications in drug development and scientific research.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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